Ezetimibe Related Impurity 7, chemically identified as 5-Bromo-quinoxalin-6-yl-cyanamide, is a process-related impurity found during the synthesis of Ezetimibe, a cholesterol-lowering drug. [] This impurity is critical and common to most manufacturing routes of Ezetimibe. [] It is essential to control its presence as existing pharmacopoeial methods for Ezetimibe may not effectively detect it. []
The combined data from these analyses confirmed the structure of the unknown impurity as 5-Bromo-quinoxalin-6-yl-cyanamide. []
The primary application of Ezetimibe Related Impurity 7 is as a reference standard in the quality control of Ezetimibe drug substance and formulations. [, ] Its presence, even in trace amounts, may impact the safety and efficacy of the drug. [] Therefore, accurate and sensitive analytical methods are crucial to monitor its levels during drug development and manufacturing.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6